Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a dichlorophenyl group, and a sulfanylacetyl moiety
Mechanism of Action
Target of Action
The primary target of Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is the cyclin-dependent kinase 2 (CDK2). CDK2, in complex with its cyclins (cyclin A and cyclin E), is known to regulate the cell cycle at the G1/S transition .
Mode of Action
This compound: interacts with CDK2, inhibiting its activity. This interaction disrupts the normal cell cycle progression, particularly at the G1/S transition .
Biochemical Pathways
The inhibition of CDK2 by This compound affects the cell cycle pathway, leading to a halt in cell division. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the action of This compound is the inhibition of cell division, leading to cell death. This compound has been screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the dichlorophenyl group. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinating agents to introduce chlorine atoms into the phenyl ring.
Coupling Reactions: The thiophene ring and the dichlorophenyl group are then coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({2-[(2,4-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Uniqueness
Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This positional specificity can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dichlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S2/c1-20-14(19)13-9(5-6-21-13)17-11(18)7-22-10-4-2-3-8(15)12(10)16/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPXYQXNXWBTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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